Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine synthesis pathway
Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine (Prolintane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine, commonly known as Prolintane, is a central nervous system (CNS) stimulant classified as a norepinephrine-dopamine reuptake inhibitor.[1][2] Developed in the 1950s, its therapeutic applications have included the management of circulatory disorders and narcolepsy.[1][2] This guide provides a detailed exploration of the synthetic pathways leading to Prolintane, with a primary focus on the industrially prevalent Mannich reaction followed by reductive amination. Alternative synthetic strategies are also discussed to provide a comprehensive overview for researchers and drug development professionals.
Primary Synthesis Pathway: A Two-Step Approach
The most established and efficient synthesis of Prolintane involves a two-step process. This pathway begins with the formation of a β-amino ketone intermediate via the Mannich reaction, which is subsequently converted to the final product through reductive amination.
Part 1: Synthesis of 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone (Mannich Base)
The initial step is a classic Mannich reaction, a three-component condensation involving acetophenone, formaldehyde, and pyrrolidine.[3] This aminoalkylation reaction forms the crucial β-amino ketone intermediate, 1-phenyl-3-(1-pyrrolidinyl)-1-propanone.[4]
Mechanism: The reaction is initiated by the formation of an iminium ion from pyrrolidine and formaldehyde. Acetophenone, existing in equilibrium with its enol form, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This cascade results in the formation of the Mannich base.[3]
Experimental Protocol:
-
To a reaction vessel, equimolar amounts of acetophenone, formaldehyde (typically as a 37% aqueous solution), and pyrrolidine are added.
-
The mixture is typically refluxed in a suitable solvent, such as ethanol, for several hours.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved through recrystallization or column chromatography.
Part 2: Reductive Amination to Prolintane
The second step involves the reductive amination of the ketone group in 1-phenyl-3-(1-pyrrolidinyl)-1-propanone with methylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced to the final secondary amine, Prolintane.
Experimental Protocol:
-
The Mannich base, 1-phenyl-3-(1-pyrrolidinyl)-1-propanone, is dissolved in a suitable solvent, such as methanol or ethanol.
-
An excess of methylamine (often as a solution in a compatible solvent) is added to the reaction mixture.
-
A reducing agent, such as sodium borohydride, is added portion-wise while maintaining a controlled temperature.[5]
-
The reaction is stirred until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is then purified, for instance, by distillation under reduced pressure or column chromatography, to yield Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine.
Alternative Synthesis Pathways
While the Mannich reaction route is common, alternative methodologies have been developed to circumvent the use of certain reagents or to start from more readily available materials.
Synthesis from Allylbenzene
An alternative synthesis has been reported starting from the inexpensive and commercially available allylbenzene, achieving an overall yield of 32.3%.[1][6]
Key Transformations:
-
Epoxidation: Allylbenzene is treated with an oxidizing agent like m-CPBA to form the corresponding epoxide.[6]
-
Grignard Reaction: The epoxide is opened with a Grignard reagent to introduce the propyl group.[6]
-
Mitsunobu Reaction: The resulting alcohol undergoes a Mitsunobu reaction with succinimide.[1][6]
-
Reductions: A two-step reduction using Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (Pd/C) yields Prolintane.[1][6]
Synthesis from Phenylacetyl Chloride
A four-step synthesis commencing from phenylacetyl chloride has also been developed, reporting an overall yield of 44.3%.[2][7]
Synthetic Sequence:
-
Grignard/Gilman Reaction: Phenylacetyl chloride reacts with propylmagnesium bromide in the presence of copper iodide to form 1-phenylpentan-2-one.[2]
-
Reduction: The resulting ketone is reduced to 1-phenylpentan-2-ol using sodium borohydride.[2]
-
Mesylation: The alcohol is converted to a good leaving group by reacting with methanesulfonyl chloride.[2][7]
-
Substitution: The final step is a nucleophilic substitution with pyrrolidine to afford Prolintane.[2]
Comparative Analysis of Synthesis Pathways
| Parameter | Mannich/Reductive Amination | From Allylbenzene | From Phenylacetyl Chloride |
| Starting Materials | Acetophenone, Formaldehyde, Pyrrolidine, Methylamine | Allylbenzene | Phenylacetyl Chloride |
| Number of Steps | 2 | 4 | 4 |
| Overall Yield | Generally high (not specified in provided sources) | 32.3%[1][6] | 44.3%[2][7] |
| Key Reagents | Sodium Borohydride | m-CPBA, Grignard Reagent, DIAD, PPh3, LiAlH4, Pd/C[6] | Grignard Reagent, CuI, Sodium Borohydride, Methanesulfonyl Chloride[2] |
| Advantages | Convergent, well-established | Uses inexpensive starting material[1] | Good overall yield, clean reactions[2][7] |
Conclusion
The synthesis of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine (Prolintane) is well-documented, with the Mannich reaction followed by reductive amination representing a robust and direct approach. Alternative multi-step syntheses from readily available starting materials like allylbenzene and phenylacetyl chloride offer viable, albeit more linear, routes. The choice of a particular synthetic pathway will depend on factors such as the availability and cost of starting materials, desired overall yield, and the scale of the synthesis.
References
- Muthukrishnan, M., et al. (n.d.). An alternative synthesis of the CNS stimulant Prolintane. Semantic Scholar.
- Narsaiah, A. V., et al. (2024). Synthesis of the Central Nervous System Stimulant Prolintane. Taylor & Francis Online.
- Narsaiah, A. V., et al. (2024). Full article: Synthesis of the Central Nervous System Stimulant Prolintane. Taylor & Francis Online.
- (1992). [Synthesis of metabolites and enantiomers of prolintane]. PubMed.
- (n.d.).
- (n.d.).
- (n.d.). Supporting Information - Contents. The Royal Society of Chemistry.
- (n.d.). Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine. PubChemLite.
- (n.d.). 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. PubChem.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | C13H17NO | CID 70034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
